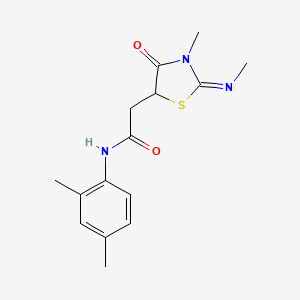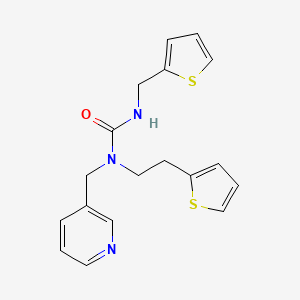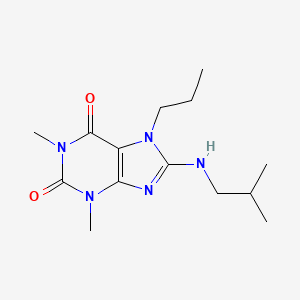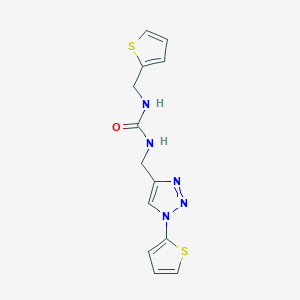
N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde” is a chemical compound with the molecular formula C12H10ClNO . Its molecular weight is 219.66700 .
Synthesis Analysis
Pyrrole-2-carboxaldehyde derivatives, which include “N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde”, can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives . This synthesis was the first example of the preparation of a Py-2-C .Molecular Structure Analysis
The molecular structure of “N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde” consists of 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact mass of the molecule is 219.04500 .Chemical Reactions Analysis
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .Aplicaciones Científicas De Investigación
Synthesis of Expanded Macrocycles
Research by Brückner et al. (1997) utilized pyrrole and benzaldehyde derivatives to produce 5-phenyldipyrromethane and 5,10-diphenyltripyrrane under acidic conditions. This process highlights the utility of N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde-related compounds in synthesizing meso-phenyl substituted expanded macrocycles like meso-phenylsapphyrins and meso-hexaphenylhexaphyrin, which have potential applications in materials science and catalysis Brückner, Sternberg, Boyle, & Dolphin, 1997.
Heterocyclic beta-Chlorovinyl Aldehydes Synthesis
Majo and Perumal (1996) demonstrated a one-pot synthesis method for 3-chloro-1H-indole-2-carboxaldehydes using Vilsmeier reagent (DMF/POCl3). This method, which could potentially involve N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde as an intermediate, showcases the compound's applicability in synthesizing heterocyclic beta-chlorovinyl aldehydes. These compounds are valuable in developing pharmaceuticals and agrochemicals due to their diverse biological activities Majo & Perumal, 1996.
Propiedades
IUPAC Name |
1-benzyl-5-chloropyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-12-7-6-11(9-15)14(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGUTOCEVYCZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC=C2Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2758588.png)
![2,2-Difluoro-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2758589.png)

![N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2758591.png)
![6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2758592.png)


![3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2758598.png)